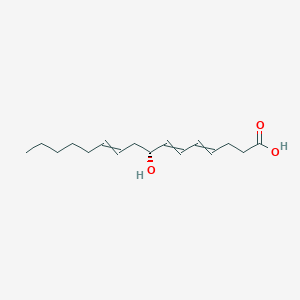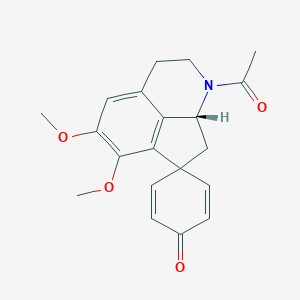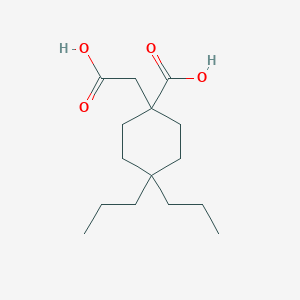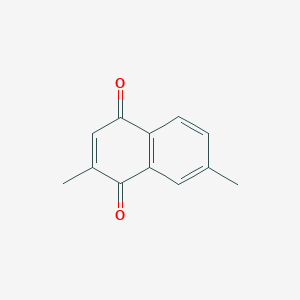
2-Ethoxypentane
Descripción general
Descripción
2-Ethoxypentane, also known as Ethyl 1-Methylbutyl Ether or Ethyl pentan-2-yl ether, is a chemical compound with the molecular formula C7H16O . It has a molecular weight of 116.2013 .
Molecular Structure Analysis
The molecular structure of 2-Ethoxypentane includes a total of 23 bonds. There are 7 non-H bonds, 4 rotatable bonds, and 1 aliphatic ether . The 2D chemical structure image of 2-Ethoxypentane is also called the skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
2-Ethoxypentane has a density of 0.8±0.1 g/cm3, a boiling point of 109.0±8.0 °C at 760 mmHg, and a vapour pressure of 29.6±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.3±3.0 kJ/mol and a flash point of 9.0±10.2 °C . The index of refraction is 1.395 .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-Ethoxypentane Applications
2-Ethoxypentane, a chemical compound with the formula C7H16O, has a variety of applications across different scientific fields. Below is a detailed analysis of its unique applications in six distinct areas of research.
Medicine: Antimicrobial Agent Development: 2-Ethoxypentane’s structure suggests potential use as a solvent or intermediate in synthesizing more complex molecules. While direct applications in medicine are not widely reported, its chemical relatives, ethers, are known for their antimicrobial properties . Researchers could explore 2-Ethoxypentane’s efficacy in creating new antimicrobial agents, especially for drug-resistant bacteria.
Industrial Processes: Solvent and Intermediate: In industrial chemical processes, 2-Ethoxypentane can be utilized as a solvent due to its ether group, which can dissolve organic compounds effectively. It may also serve as an intermediate in the synthesis of other chemicals, contributing to the production of various industrial products .
Environmental Science: Pollution Monitoring: The chemical properties of 2-Ethoxypentane could make it useful in environmental science, particularly in the study of organic pollutants. Its volatility and solubility might allow it to act as a tracer or carrier for detecting contaminants in environmental samples .
Food Technology: Flavoring and Food Safety: In food technology, ethers are sometimes used as flavoring agents due to their ability to encapsulate flavors. 2-Ethoxypentane could be investigated for its potential to enhance flavors or act as a preservative in food products, contributing to food safety and shelf-life extension .
Materials Science: Polymer Production: Ethers are known to participate in polymerization reactions. 2-Ethoxypentane could be researched for its role in producing polymers with specific characteristics, such as increased flexibility or durability, which are valuable in materials science .
Analytical Chemistry: Chromatography and Mass Spectrometry: In analytical chemistry, 2-Ethoxypentane can be used as a standard or reference compound in gas chromatography and mass spectrometry. Its well-defined mass spectrum makes it suitable for calibrating instruments and verifying the accuracy of analytical methods .
Propiedades
IUPAC Name |
2-ethoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPOLRDQWCGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883753 | |
| Record name | Pentane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817-89-6 | |
| Record name | 2-Ethoxypentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)

![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)





